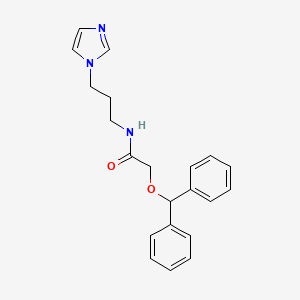
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide is not fully understood, but it is believed to act by binding to specific receptors in the body, including the TRPM8 ion channel and the cannabinoid receptor CB1. This binding can lead to a variety of effects on the body, including the modulation of neurotransmitter release and the inhibition of ion channel activity.
Biochemical and Physiological Effects:
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide has been found to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain ion channels, modulate the release of neurotransmitters, and reduce inflammation. It has also been found to have analgesic effects, making it a potential treatment for pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide in lab experiments is its ability to modulate the activity of ion channels, making it a valuable tool for studying the function of these channels. However, one limitation of using 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide is that its effects on the body are not fully understood, making it difficult to interpret the results of experiments using this compound.
Future Directions
There are a number of potential future directions for research on 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide, including further studies on its mechanism of action and its potential use as a treatment for a variety of diseases. Additionally, research could be conducted on the development of new compounds based on the structure of 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide, with the goal of creating more potent and selective compounds for use in scientific research.
Synthesis Methods
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide can be synthesized using a variety of methods, including the reaction of 3-methoxy-4-hydroxybenzoic acid with isobutyryl chloride and isobutylamine. This reaction produces 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide in high yield and purity, making it an efficient method for synthesizing this compound.
Scientific Research Applications
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of various ion channels and as a potential treatment for a number of diseases. It has been found to have a number of effects on the body, including the ability to inhibit the activity of certain ion channels, modulate the release of neurotransmitters, and reduce inflammation.
properties
IUPAC Name |
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10(2)9-16-15(17)12-6-7-13(19-11(3)4)14(8-12)18-5/h6-8,10-11H,9H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWXFROGOCNUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)

![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)